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Executive Summary
(η⁶-C₆H₆)Cr(CO)₃, known as (benzene)tricarbonylchromium, is a seminal organometallic

compound that serves as a cornerstone for understanding metal-arene interactions. This yellow

crystalline solid is a classic example of a "half-sandwich" or "piano stool" complex, where a

central chromium atom is bonded to a planar benzene ring and three carbonyl ligands.[1][2][3]

The coordination of the Cr(CO)₃ fragment significantly alters the electronic properties and

reactivity of the benzene ring, making it susceptible to reactions not observed for free benzene.

[3] This guide provides a comprehensive analysis of the synthesis, structure, bonding, and

molecular orbital theory of (η⁶-C₆H₆)Cr(CO)₃, supported by quantitative data from

spectroscopic and crystallographic studies.

Synthesis and Structure
Synthesis
The most common laboratory and commercial synthesis involves the direct reaction of

chromium hexacarbonyl with benzene, often under reflux or using continuous-flow processing

to improve yields and reduce reaction times.[3][4][5]

Cr(CO)₆ + C₆H₆ → (η⁶-C₆H₆)Cr(CO)₃ + 3 CO
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The compound was first reported in 1957 by Fischer and Öfele, who prepared it via the

carbonylation of bis(benzene)chromium.[3]

Molecular Structure
The molecular geometry is described as a "piano stool," with the benzene ring acting as the

"seat" and the three CO ligands as the "legs."[3] X-ray and neutron diffraction studies have

confirmed that the Cr(CO)₃ tripod adopts a staggered conformation relative to the benzene

ring, with the carbonyl groups eclipsing the midpoints of alternate carbon-carbon bonds.[4][6]

Upon complexation, the benzene ring experiences distinct structural changes: the average C-C

bond length increases, and the ring slightly loses its planarity, with the hydrogen atoms bending

marginally towards the chromium atom.[6]

Spectroscopic and Structural Data
Quantitative data from various analytical techniques provide insight into the molecule's

structure and electronic properties.

Table 1: Crystallographic Data for (η⁶-C₆H₆)Cr(CO)₃
Parameter Value Reference

Cr–C (benzene) distance ~2.23 Å [4]

Cr–C (carbonyl) distance 1.829 - 1.839 Å [7]

Cr–ring center distance
1.720 Å (calc.), 1.724-1.726 Å

(exp.)
[7]

C–C (benzene) distance ~1.41 Å [4]

Conformation Staggered [4][6]

Table 2: Spectroscopic Data for (η⁶-C₆H₆)Cr(CO)₃
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Technique Parameter Value(s) Significance Reference

Infrared (IR) ν(CO) stretching
1966 cm⁻¹ (A₁),

1898 cm⁻¹ (E)

Evidence of

strong π-back-

bonding

[7][8]

¹H NMR
δ (aromatic

protons)
4.6 - 5.6 ppm

Upfield shift

indicates

increased

electron

shielding at

protons due to

reduced ring

aromaticity

[7]

Photoelectron

(PES)
Ionization Energy 7.30 ± 0.05 eV

Energy of the

highest occupied

molecular orbital

(HOMO)

[9][10]

Table 3: Thermochemical Data for (η⁶-C₆H₆)Cr(CO)₃
Parameter Value Method Reference

Benzene–Cr Bond

Energy
43 kcal/mol Experimental [7]

Benzene–Cr Bond

Energy
45.64 kcal/mol DFT Calculation [7]

First Cr–CO Bond

Energy (in Cation)
1.03 ± 0.05 eV

TPEPICO

Spectroscopy
[9][10]

Second Cr–CO Bond

Energy (in Cation)
0.60 ± 0.05 eV

TPEPICO

Spectroscopy
[9][10]

Third Cr–CO Bond

Energy (in Cation)
1.04 ± 0.05 eV

TPEPICO

Spectroscopy
[9][10]
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The stability and reactivity of (η⁶-C₆H₆)Cr(CO)₃ are governed by a synergistic interplay of

electron donation and back-donation between the chromium center and its ligands.

Cr–CO Bonding
The bonding between the chromium atom and the three carbonyl ligands is described by the

Dewar-Chatt-Duncanson model. This involves two main components:

σ-Donation: The lone pair of electrons on the carbon atom of CO is donated into an empty d-

orbital of the chromium atom.

π-Back-donation: A pair of electrons from a filled d-orbital on the chromium atom is donated

back into the empty π* (antibonding) molecular orbitals of the CO ligands.

This back-donation strengthens the Cr–C bond but weakens the C–O bond. This is

experimentally verified by infrared spectroscopy, where the CO stretching frequencies in the

complex (1898-1966 cm⁻¹) are significantly lower than that of free CO (2143 cm⁻¹).[8][11][12]

Cr–C₆H₆ Bonding
The interaction between the chromium atom and the benzene ring is more complex and

involves the π-system of the arene:

Ligand-to-Metal Donation: The filled π molecular orbitals of the benzene ring (particularly the

e₁g orbitals) donate electron density to the empty d-orbitals of the chromium atom

(specifically the dₓz and dᵧz orbitals).

Metal-to-Ligand Back-donation: The filled d-orbitals of chromium (dₓ²-y² and dₓy) donate

electron density back into the empty π* (antibonding) molecular orbitals of the benzene ring

(the e₂u orbitals).

This overall process reduces the electron density of the benzene ring, decreasing its

aromaticity and making it more susceptible to nucleophilic attack.[3][7][13]
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Caption: Synergistic bonding in (η⁶-C₆H₆)Cr(CO)₃.

Molecular Orbital Diagram
A qualitative molecular orbital (MO) analysis illustrates the interactions between the frontier

orbitals of a C₃ᵥ Cr(CO)₃ fragment and the π orbitals of benzene. The d-orbitals of the

chromium atom are split by the ligand field. The π orbitals of benzene (a₂ᵤ, e₁g, e₂ᵤ, b₂g)

interact with the appropriate symmetry-adapted linear combinations of the metal d-orbitals (d₂²,

dₓz/dᵧz, dₓy/dₓ²-y²).

The primary bonding interactions arise from the overlap of the benzene e₁g (HOMO) orbitals

with the metal dₓz and dᵧz orbitals, and the metal dₓy and dₓ²-y² orbitals with the benzene e₂ᵤ

(LUMO) orbitals. The highest occupied molecular orbital (HOMO) of the complex is primarily

metal-based (d₂²-like) and is largely non-bonding with respect to the benzene ring.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b075890?utm_src=pdf-body-img
https://doras.dcu.ie/19237/1/Siobhan_O%27Keeffe_20130717105322.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragment Orbitals

Complex MOs

Energy Cr(CO)₃ d-orbitals
(e, a₁)

Antibonding MOs
(e)

HOMO (a₁)
(largely Cr d₂²)

Bonding MOs
(e)

Benzene π*
(e₂u)

Benzene π
(e₁g)

Click to download full resolution via product page

Caption: Simplified MO diagram for (η⁶-C₆H₆)Cr(CO)₃.

Experimental Protocols
Synthesis of (η⁶-C₆H₆)Cr(CO)₃

Materials: Chromium hexacarbonyl (Cr(CO)₆), benzene, a high-boiling point solvent (e.g.,

dibutyl ether), nitrogen or argon gas supply, reflux apparatus.

Procedure:

A two-neck round-bottom flask is charged with Cr(CO)₆ (1.0 eq) and a mixture of benzene

(excess) and dibutyl ether. The apparatus is equipped with a reflux condenser and purged

with an inert gas (N₂ or Ar).

The reaction mixture is heated to reflux (typically 130-140 °C) for several hours (e.g., 24-

48 hours). The progress of the reaction can be monitored by the sublimation of unreacted

Cr(CO)₆ in the condenser.

After cooling to room temperature, the solvent and excess benzene are removed under

reduced pressure (vacuum).

The resulting solid residue is purified, typically by recrystallization from a solvent like

hexane or by sublimation, to yield yellow crystals of (η⁶-C₆H₆)Cr(CO)₃. Reference for

general method:[3]
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X-ray Crystallography
Protocol:

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated

solution of the compound in a suitable organic solvent (e.g., hexane) or by slow cooling.

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer

head.

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature

(e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. It is then exposed

to a monochromatic X-ray beam.

Diffraction Measurement: As the crystal is rotated, a series of diffraction patterns are

collected by a detector.

Structure Solution and Refinement: The collected data are processed to determine the unit

cell dimensions and symmetry. The electron density map is calculated, from which the

atomic positions are determined (structure solution). The atomic positions and thermal

parameters are then adjusted to achieve the best fit between the calculated and observed

diffraction data (refinement). Reference for general technique:[15]

Infrared (IR) Spectroscopy
Protocol:

Sample Preparation: A small amount of the crystalline sample is mixed with dry potassium

bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin,

transparent pellet. Alternatively, a solution can be prepared using a non-polar solvent (e.g.,

hexane or cyclohexane) and placed in a suitable IR cell.

Measurement: The sample (pellet or solution) is placed in the beam path of an FTIR

spectrometer.

Data Acquisition: A background spectrum (of air, or the pure solvent) is recorded first.

Then, the sample spectrum is recorded. The instrument software automatically ratios the
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sample spectrum to the background to produce the final absorbance or transmittance

spectrum. The region of interest for carbonyl ligands is typically 1650-2150 cm⁻¹.[11][12]

Workflow Diagram
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Caption: Experimental and analytical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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